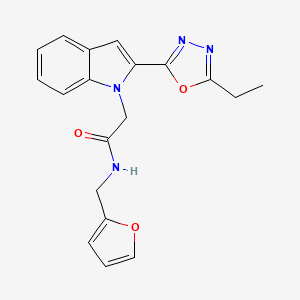

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Description

Propriétés

IUPAC Name |

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)16-10-13-6-3-4-8-15(13)23(16)12-17(24)20-11-14-7-5-9-25-14/h3-10H,2,11-12H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSNBVOQQFRDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Where represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the oxadiazole and indole moieties suggests a potential for significant biological activity.

Biological Activity Overview

Recent studies have explored various aspects of the biological activity of oxadiazole derivatives. The following sections summarize key findings related to the compound's pharmacological properties.

Anticancer Activity

-

In Vitro Studies :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of oxadiazole have been reported to exhibit cytotoxic effects with IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .

- A notable study found that certain oxadiazole derivatives demonstrated selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), highlighting their potential as targeted anticancer agents .

- Mechanism of Action :

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in cancer progression:

- Carbonic Anhydrase Inhibition : Recent evaluations have shown that some oxadiazole derivatives can selectively inhibit hCA at nanomolar concentrations, indicating a strong potential for therapeutic applications in oncology .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on 1,2,4-Oxadiazole Derivatives : This study reported that certain oxadiazole derivatives exhibited high selectivity and activity against specific cancer cell lines, with IC50 values indicating potent anticancer properties .

- Docking Studies : Molecular docking studies have indicated that compounds similar to 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole can effectively bind to target enzymes such as Mycobacterium tuberculosis enoyl reductase (InhA), suggesting potential applications beyond oncology .

Data Tables

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 16a | hCA IX | 0.089 | High |

| 16b | PANC-1 | 0.65 | Moderate |

| 17a | HDAC-1 | 0.008 | High |

| 17b | HDAC-1 | 0.012 | Moderate |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as an anticancer agent . Its mechanism of action involves the inhibition of key enzymes such as tyrosine kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival. Studies have indicated that derivatives of oxadiazole exhibit cytotoxic activity against various cancer cell lines, suggesting that this compound may significantly reduce cell viability at certain concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| 2-(2-(5-Ethyl-Oxadiazol)) | 50 | 18.17 |

| Vinblastine (Standard) | 50 | 13.31 |

Antimicrobial Properties

Research indicates that compounds with oxadiazole and indole structures possess antimicrobial and antifungal properties. This makes them candidates for developing new antibiotics to combat resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is under investigation, with studies suggesting that it may inhibit inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases .

Material Science Applications

Beyond medicinal uses, the electronic properties of the compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs) . Its unique structural features allow it to function effectively in electronic devices, enhancing performance in optoelectronic applications.

Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds:

- Antitubercular Activity : A series of novel oxadiazole derivatives demonstrated significant antitubercular activity by inhibiting the Enoyl-ACP reductase enzyme in Mycobacterium tuberculosis, indicating a potential pathway for developing new treatments against tuberculosis .

- Cytotoxicity Studies : Research on N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol derivatives revealed moderate cytotoxic effects against colon carcinoma cell lines, supporting the anticancer potential of related compounds .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Structurally analogous compounds share the 1,3,4-oxadiazole-acetamide framework but differ in substituents, influencing their physicochemical and biological profiles. Key comparisons include:

Key Observations :

- Indole Position : The target compound’s indole is linked at position 1 (N1), whereas analogs like 2a () feature indole at position 3 (C3), altering electronic distribution and steric interactions .

- Heterocyclic Substituents : Replacing furan with thiophene (e.g., M337-0587) may affect lipophilicity and π-π stacking due to sulfur’s polarizability .

Comparison :

- The target’s synthesis may require optimized conditions (e.g., DMF/H₂SO₄ reflux) similar to for furan-containing analogs .

- Thione intermediates are common, but substituents (e.g., ethyl vs. diphenylmethyl in ) influence reaction yields and purity .

Physicochemical Properties

Physical properties vary significantly with substituents:

Key Trends :

Méthodes De Préparation

Oxadiazole Ring Formation

The 5-ethyl-1,3,4-oxadiazole ring is synthesized through cyclodehydration of a hydrazide-carboxylic acid intermediate. A representative protocol involves:

- Reagents : Ethyl hydrazinecarboxylate and propionyl chloride in dichloromethane.

- Conditions : Stirring at 0–5°C for 2 hours, followed by reflux at 80°C for 12 hours.

- Mechanism : Nucleophilic acyl substitution followed by intramolecular cyclization (Fig. 1).

Reaction Equation :

$$

\text{NH}2\text{NHCO}2\text{Et} + \text{CH}3\text{CH}2\text{COCl} \rightarrow \text{5-Ethyl-1,3,4-oxadiazole-2-carboxylate} + \text{HCl} \quad

$$

Indole Functionalization

The oxadiazole moiety is introduced at the 2-position of the indole via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling:

- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%) in tetrahydrofuran (THF).

- Conditions : 80°C under inert atmosphere, yielding 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole with 72–85% efficiency.

Key Consideration : competing reactivity at the indole’s 3-position necessitates protecting group strategies, such as tert-butoxycarbonyl (Boc) protection.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols leverage continuous flow reactors to enhance reproducibility and safety:

Purification Techniques

- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with 99.5% purity.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 350.378 [M+H]$$^+$$ (calculated for C$${19}$$H$${18}$$N$$4$$O$$3$$: 350.378).

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclization of oxadiazole, coupling of indole derivatives, and N-alkylation of the furan-methyl group. Critical steps include:

- Oxadiazole formation : Using hydrazide derivatives with ethyl-substituted carbonyl precursors under reflux conditions in ethanol or THF .

- Indole coupling : Employing nucleophilic substitution or palladium-catalyzed cross-coupling to attach the oxadiazole moiety to the indole ring. Temperature control (60–80°C) and anhydrous conditions are essential to prevent side reactions .

- Acetamide functionalization : Reacting the indole-oxadiazole intermediate with furan-2-ylmethylamine in DMF using NaH as a base to ensure efficient N-alkylation . Characterization : Confirm purity via HPLC (>95%) and structure via -/-NMR (e.g., indole NH at δ 10–12 ppm, oxadiazole C=O at ~165 ppm) and HRMS .

Q. How do the heteroatoms in the structure influence its chemical reactivity?

The compound’s reactivity is dictated by:

- Oxadiazole ring : Acts as an electron-deficient aromatic system, enabling nucleophilic aromatic substitution (e.g., at the 2-position) .

- Indole NH : Participates in hydrogen bonding with biological targets or solvents, affecting solubility and stability .

- Furan methyl group : The oxygen in furan enhances polarity, influencing solubility in polar aprotic solvents (e.g., DMSO) . Experimental validation: Reactivity can be tested via electrophilic substitution assays (e.g., nitration) or stability studies under acidic/basic conditions .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

- Enzyme inhibition : Oxadiazole-containing compounds often target cyclooxygenase (COX), lipoxygenase (LOX), or kinases. For example, similar derivatives show IC values of 2–10 µM against COX-2 in vitro .

- Antimicrobial activity : Indole-furan hybrids exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption . Methodological approach : Use enzyme inhibition assays (e.g., fluorescence-based) and microbial susceptibility testing (CLSI guidelines) to validate targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during the final N-alkylation step?

Common issues and solutions:

- Low reactivity of furan-2-ylmethylamine : Pre-activate the amine with trimethylamine or use a phase-transfer catalyst (e.g., TBAB) in DMF .

- By-product formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (SiO, gradient elution) .

- Temperature sensitivity : Maintain 0–5°C during initial mixing to suppress side reactions, then warm to 25°C for completion . Data-driven optimization : Design a DoE (Design of Experiments) to test solvent/base combinations and reaction times .

Q. What strategies can resolve contradictions in spectral data for structural confirmation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism in oxadiazole : Use -NMR or X-ray crystallography to confirm the dominant tautomeric form .

- Rotamers in the acetamide chain : Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals .

- Impurity interference : Cross-validate with LC-MS/MS to distinguish between isobaric species .

Q. How can molecular docking guide the design of derivatives with enhanced activity?

Case study approach:

- Target selection : Prioritize proteins with known indole/oxadiazole binding pockets (e.g., EGFR kinase PDB: 1M17).

- Docking protocol : Use AutoDock Vina with flexible side chains. Validate with co-crystallized ligands (RMSD <2.0 Å) .

- Derivative design : Modify the furan group to introduce electron-withdrawing substituents (e.g., nitro) or extend the acetamide chain to enhance hydrophobic interactions .

Q. What analytical methods are critical for assessing stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via UPLC-PDA .

- Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp. Measure degradation products via HRMS .

- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.